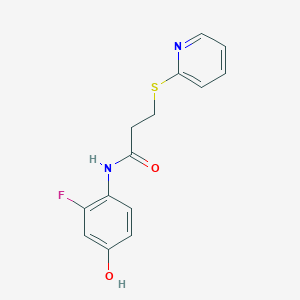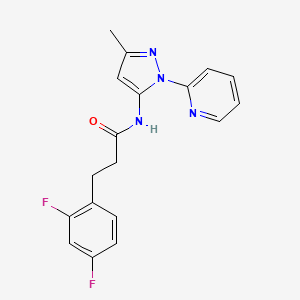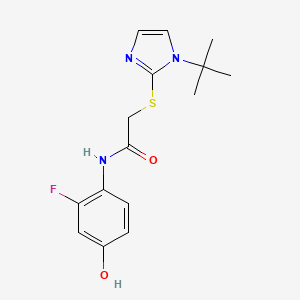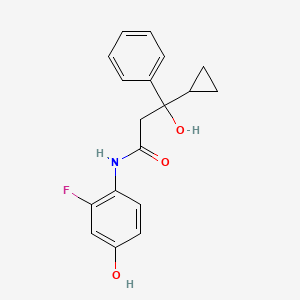
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide, also known as Fasudil, is a potent Rho kinase inhibitor. It was first developed in Japan as a treatment for cerebral vasospasm, a condition that occurs after subarachnoid hemorrhage. Fasudil has since been studied for its potential use in treating other disorders, including pulmonary hypertension, stroke, and cancer.
作用机制
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide works by inhibiting Rho kinase, an enzyme that plays a key role in regulating cell contraction and motility. By inhibiting Rho kinase, this compound reduces the activity of smooth muscle cells, which can lead to vasodilation and improved blood flow. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on smooth muscle cells, this compound has been shown to reduce oxidative stress, inflammation, and apoptosis. This compound has also been shown to improve endothelial function and reduce platelet aggregation.
实验室实验的优点和局限性
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide has a number of advantages for use in lab experiments. It is a potent and specific inhibitor of Rho kinase, making it a useful tool for studying the role of Rho kinase in various cellular processes. This compound is also readily available and relatively inexpensive. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound has been shown to have off-target effects in some cell types, which can complicate interpretation of results.
未来方向
There are a number of future directions for research on N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide. One area of interest is its potential use in treating cancer. This compound has been shown to have anti-tumor effects in some preclinical models, and clinical trials are currently underway to evaluate its efficacy in various types of cancer. Another area of interest is its potential use in treating neurodegenerative disorders. This compound has been shown to have neuroprotective effects in some preclinical models, and there is interest in evaluating its potential for treating conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new formulations of this compound that improve its solubility and bioavailability, which could expand its potential applications.
合成方法
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide can be synthesized through a multi-step process starting with 2-fluoro-4-hydroxybenzaldehyde and 2-pyridinethiol. The intermediate product is then reacted with 3-bromopropionyl chloride to form the final product, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide has been extensively studied for its potential use in treating various disorders. In addition to its initial use for cerebral vasospasm, this compound has been shown to have potential for treating pulmonary hypertension, stroke, and cancer. This compound's ability to inhibit Rho kinase has been linked to its therapeutic effects in these disorders.
属性
IUPAC Name |
N-(2-fluoro-4-hydroxyphenyl)-3-pyridin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-11-9-10(18)4-5-12(11)17-13(19)6-8-20-14-3-1-2-7-16-14/h1-5,7,9,18H,6,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLLXTNNLXOKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCC(=O)NC2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
![N-[1-[4-(4-fluorophenyl)phenyl]ethyl]-4-hydroxyoxane-4-carboxamide](/img/structure/B7662649.png)
![Ethyl 3-[(5-chloropyridin-2-yl)methyl]-2-oxo-1,3-thiazole-4-carboxylate](/img/structure/B7662668.png)

![2-cyano-N-[[1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl]methyl]acetamide](/img/structure/B7662693.png)
![6-(3,5-dimethylpyrazol-1-yl)-N-[(3-methoxy-5-methylphenyl)methyl]pyridazin-3-amine](/img/structure/B7662700.png)
![N-(2-thiophen-2-ylethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7662705.png)

![1-(6-methylpyridin-2-yl)-3-[[(2R,3R)-2-propan-2-yloxolan-3-yl]methyl]urea](/img/structure/B7662721.png)
![[4-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepan-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7662729.png)

![N-[(4-chloro-2-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7662748.png)

![1-methyl-4-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]piperazine](/img/structure/B7662757.png)
